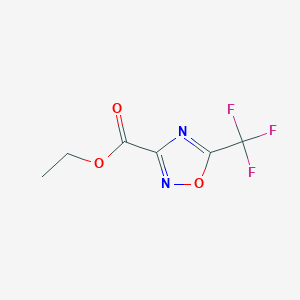
1,3,6-Trichloroisoquinoline
Vue d'ensemble
Description
1,3,6-Trichloroisoquinoline is a chemical compound with the molecular formula C9H4Cl3N . It has an average mass of 232.494 Da and a monoisotopic mass of 230.940933 Da .
Molecular Structure Analysis
The molecular structure of 1,3,6-Trichloroisoquinoline consists of 9 carbon atoms, 4 hydrogen atoms, 3 chlorine atoms, and 1 nitrogen atom . The exact mass is 230.940932 g/mol .
Physical And Chemical Properties Analysis
1,3,6-Trichloroisoquinoline has a density of 1.5±0.1 g/cm3, a boiling point of 362.6±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 58.5±3.0 kJ/mol and a flash point of 204.5±12.1 °C . The index of refraction is 1.668, and it has a molar refractivity of 56.9±0.3 cm3 .
Applications De Recherche Scientifique
Antimalarial Activity
Research on 1,3,6-Trichloroisoquinoline has shown its potential in the development of antimalarial drugs. A study by Bhat et al. (2016) synthesized derivatives of 1,3,5-triazine, a compound structurally related to 1,3,6-Trichloroisoquinoline, exhibiting mild to moderate antimalarial activity against the Plasmodium falciparum strain (Bhat et al., 2016).
Antibacterial and Antifungal Agents
Research by Sobarzo-Sánchez et al. (2012) on isoquinoline alkaloids, which include compounds like 1,3,6-Trichloroisoquinoline, highlighted their potential as antibacterial and antifungal agents. This study particularly noted the use of such compounds in antineoplastic chemotherapy and photoprotection in cell cultures (Sobarzo-Sánchez et al., 2012).
Synthesis and Applications in Organic Chemistry
Hamama et al. (2018) reviewed the chemical synthesis and applications of 2-chloroquinoline-3-carbaldehyde, a related analog of 1,3,6-Trichloroisoquinoline, emphasizing its role in constructing heterocyclic systems with potential biological applications (Hamama et al., 2018).
Use in Organic Light-Emitting Diodes (OLEDs)
A study by Halls and Schlegel (2001) on Tris(8-hydroxyquinoline)aluminum(III), a compound related to 1,3,6-Trichloroisoquinoline, explored its use in OLEDs, highlighting the potential of such compounds in electronic applications (Halls & Schlegel, 2001).
Anticancer Activity
Research has explored the potential of 1,3,6-Trichloroisoquinoline analogs in anticancer treatments. For example, Gao et al. (2015) synthesized and tested an isoquinoline-3-carboxylic acid-based compound showing promising results as an anti-tumor agent (Gao et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
1,3,6-trichloroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3N/c10-6-1-2-7-5(3-6)4-8(11)13-9(7)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEHNPFLYOSKCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(C=C2C=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676725 | |
| Record name | 1,3,6-Trichloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,6-Trichloroisoquinoline | |
CAS RN |
1053658-49-3 | |
| Record name | 1,3,6-Trichloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1053658-49-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B1394131.png)






